![molecular formula C25H25NO3 B237386 4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione CAS No. 134984-99-9](/img/structure/B237386.png)
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
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Overview
Description
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione, also known as HMTD, is a naturally occurring compound found in several plant species. It has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research.
Scientific Research Applications
Synthesis and Chemical Transformations
- The compound plays a role as an intermediate in chemical syntheses, such as in the formation of various heterocycles. One study describes the synthesis of heterocycles using a structurally similar compound, highlighting the broad spectrum of biological activities associated with benzofuran derivatives (Patankar et al., 2000).
- Another relevant study focuses on acid-catalyzed transformations of related cyclopentenones, showcasing the chemical versatility and potential applications in creating various derivatives (Pattenden & Storer, 1974).
Biological Activity
- Compounds structurally related to the specified chemical have shown moderate antitumor and antimicrobial activities. For instance, a study found that new derivatives of griseofulvin, a compound with a benzofuran backbone, exhibited these properties (Xia et al., 2011).
- Another research effort synthesized novel compounds containing lawsone, a molecule with similarities to benzofuran, exploring their antioxidant and antitumor activities (Hassanien et al., 2022).
Electrochemical Properties
- A study on the electroreduction of hypostictic acid, a compound with a benzofuran core, revealed insights into its electrochemical properties and potential applications in synthesizing new compounds through electrochemical methods (Carvalho et al., 2004).
properties
CAS RN |
134984-99-9 |
---|---|
Product Name |
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
Molecular Formula |
C25H25NO3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O6/c1-10(2)7-8-15(24)22(5)12(4)28-21-16-13(9-14(23)17(21)22)19(26)20(27-6)11(3)18(16)25/h7,9,12,15,23-24H,8H2,1-6H3 |
InChI Key |
HVPDKSONVUABMQ-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)C)O |
Canonical SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)C)O |
synonyms |
furaquinocin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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